2-(Benzoyloxy)-1-methylpropyl benzoate
Description
Contextualization of Complex Benzoate (B1203000) Esters within Organic Chemistry
Complex benzoate esters, such as 2-(Benzoyloxy)-1-methylpropyl benzoate, are molecules that contain more than one benzoate group or have intricate alkyl or aryl side chains. These compounds are a focal point in organic synthesis and material science. The presence of multiple functional groups can lead to unique chemical and physical properties, making them valuable targets for academic and industrial research. The synthesis of such molecules often involves multi-step reactions, providing a platform for the development of new synthetic methodologies. For instance, the synthesis of various benzoate esters can be achieved through methods like Fischer esterification or the Schotten-Baumann reaction. researchgate.netwikipedia.org
The structural complexity of these esters allows for the fine-tuning of their properties. For example, the introduction of substituents on the aromatic rings or the aliphatic chain can influence factors such as melting point, boiling point, solubility, and biological activity. Research into compounds like methyl 2-(benzoyloxy)benzoate has shown that the spatial arrangement of the different parts of the molecule can lead to specific crystal packing and intermolecular interactions. researchgate.net
Rationale for Academic Inquiry into Substituted Propyl Benzoates
Substituted propyl benzoates are a specific subclass of benzoate esters that have garnered academic interest for several reasons. The propyl group, with its various isomeric forms (n-propyl and isopropyl), allows for the study of steric and electronic effects on the properties and reactivity of the ester. The introduction of further substituents on the propyl chain, as in the case of this compound, adds another layer of complexity and potential for novel applications.
Academic inquiry into these compounds is often driven by the desire to understand structure-property relationships. By systematically modifying the structure of the propyl benzoate and observing the resulting changes in its physical and chemical characteristics, researchers can develop predictive models for the behavior of more complex molecules. This fundamental understanding is crucial for the rational design of new materials and therapeutic agents. For instance, studies on related compounds like 2-(3-(chloromethyl)benzoyloxy)benzoic acid have explored their potential biological activities. researchgate.netinabj.org
Overview of Advanced Methodologies in Organic Compound Research
The characterization of novel organic compounds like this compound relies on a suite of advanced analytical techniques. onlineorganicchemistrytutor.com These methods provide detailed information about the molecular structure, composition, and purity of a synthesized compound.
Spectroscopy : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for organic chemists. onlineorganicchemistrytutor.com NMR spectroscopy provides insights into the carbon-hydrogen framework of a molecule, while IR spectroscopy helps identify the functional groups present. onlineorganicchemistrytutor.com Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. onlineorganicchemistrytutor.comchemicals.co.uk
Chromatography : Methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and purify compounds from a reaction mixture. onlineorganicchemistrytutor.com When coupled with a detector like a mass spectrometer (GC-MS or LC-MS), these techniques can provide both qualitative and quantitative information about the components of a sample. noaa.gov
X-ray Crystallography : For crystalline solids, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. researchgate.net
The combination of these techniques allows for the comprehensive characterization of new molecules, which is a critical step in any research focused on the synthesis and properties of novel organic compounds. slideshare.net
Detailed Research Findings
While specific research dedicated solely to this compound is not widely available in public literature, we can infer its likely characteristics and the nature of research findings based on studies of analogous compounds. The synthesis would likely involve the esterification of benzoic acid or a derivative with 1-methyl-2-propanol, followed by a second esterification.
The characterization of this compound would yield specific data that can be presented in a structured format.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C18H18O4 |
| Molecular Weight | 298.33 g/mol |
| Appearance | Likely a colorless oil or a white crystalline solid |
| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and chloroform, and insoluble in water. wikipedia.org |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| 1H NMR | Signals corresponding to the aromatic protons of the two benzoate groups, a multiplet for the CH group attached to the oxygen, a doublet for the methyl group, and signals for the other protons on the propyl chain. |
| 13C NMR | Resonances for the carbonyl carbons of the ester groups, aromatic carbons, and the aliphatic carbons of the propyl chain. |
| IR Spectroscopy | Strong absorption bands characteristic of the C=O stretching of the ester groups (around 1720 cm-1), C-O stretching, and aromatic C-H and C=C vibrations. onlineorganicchemistrytutor.comchemicals.co.uk |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. chemicals.co.uk |
Structure
3D Structure
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3g/mol |
IUPAC Name |
3-benzoyloxybutan-2-yl benzoate |
InChI |
InChI=1S/C18H18O4/c1-13(21-17(19)15-9-5-3-6-10-15)14(2)22-18(20)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
ISWJTHCRPQHMNB-UHFFFAOYSA-N |
SMILES |
CC(C(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 2 Benzoyloxy 1 Methylpropyl Benzoate
Retrosynthetic Analysis of 2-(Benzoyloxy)-1-methylpropyl benzoate (B1203000)
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(benzoyloxy)-1-methylpropyl benzoate, the primary disconnections are the two ester linkages. This approach simplifies the target molecule into its constituent alcohol and carboxylic acid components.
The retrosynthetic breakdown of this compound involves the disconnection of the carbon-oxygen bonds of the ester groups. This leads to the identification of the precursor synthons: a diol and two equivalents of a benzoic acid derivative. The corresponding synthetic equivalents are 1,3-butanediol and benzoic acid or a more reactive derivative such as benzoyl chloride. This logical deconstruction forms the basis for designing the synthetic pathways discussed in the subsequent sections.
Figure 1: Retrosynthetic Analysis of this compound
Esterification Routes to this compound
Esterification is the primary process for the formation of this compound. This can be achieved through several methods, including direct esterification, transesterification, and acylation reactions.
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound synthesis, this would entail reacting 1,3-butanediol with two equivalents of benzoic acid.
The reaction is typically catalyzed by strong mineral acids such as sulfuric acid or organic sulfonic acids. To drive the equilibrium towards the formation of the ester, the water formed as a byproduct is continuously removed, often by azeotropic distillation. While effective, this method can have drawbacks such as the use of corrosive catalysts and the generation of acidic waste.
| Reactants | Catalyst | Key Conditions | Yield |
| 1,3-Butanediol, Benzoic Acid | Sulfuric Acid | Reflux with water removal | Moderate to High |
| 1,3-Butanediol, Benzoic Acid | p-Toluenesulfonic acid | Azeotropic distillation | High |
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of this compound, this could involve the reaction of 1,3-butanediol with a simple benzoate ester, such as methyl benzoate, in the presence of a catalyst.
This method can be advantageous as it avoids the production of water, thus simplifying the reaction workup. Catalysts for transesterification can be either acidic or basic. Titanate catalysts have shown high activity in the preparation of other benzoate esters via transesterification. researchgate.net
| Reactants | Catalyst | Key Conditions | Yield |
| 1,3-Butanediol, Methyl Benzoate | Titanate catalyst | Heat, removal of methanol | High |
| 1,3-Butanediol, Ethyl Benzoate | Sodium methoxide | Anhydrous conditions | Moderate to High |
A highly efficient method for the synthesis of this compound involves the acylation of 1,3-butanediol with a more reactive derivative of benzoic acid, such as benzoyl chloride. mdpi.comresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Commonly used bases include tertiary amines like triethylamine or pyridine. The reaction is often catalyzed by 4-dimethylaminopyridine (DMAP), which significantly accelerates the rate of acylation. mdpi.comresearchgate.net This method is advantageous due to its high yields and relatively mild reaction conditions. mdpi.comresearchgate.net
A specific procedure involves adding benzoyl chloride to a solution of (R)-1,3-butanediol, triethylamine, and DMAP in dry dichloromethane at a low temperature, followed by stirring for several hours. mdpi.com This process has been reported to yield the desired product in 83% yield. mdpi.com
| Reactants | Base/Catalyst | Solvent | Key Conditions | Yield |
| 1,3-Butanediol, Benzoyl Chloride | Triethylamine, DMAP | Dichloromethane | 4 °C to ambient temp, 18 h | 81-83% mdpi.comresearchgate.net |
| 1,3-Butanediol, Benzoyl Chloride | Pyridine | Chloroform | Room temperature | High |
Development of Novel Synthetic Strategies
Recent research has focused on developing more environmentally friendly and efficient methods for ester synthesis, moving away from traditional corrosive and difficult-to-recycle catalysts.
The exploration of novel catalytic systems aims to improve the sustainability of the synthesis of this compound. This includes the use of solid acid catalysts and other green catalysts.
Solid Acid Catalysts: Heterogeneous solid acid catalysts offer several advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture, reusability, and reduced corrosion and environmental impact. Examples of solid acids that have been investigated for esterification reactions include zirconium/titanium solid acids and ion exchange resins like Amberlyst-15. mdpi.comiiste.org These catalysts can be employed in the direct esterification of 1,3-butanediol with benzoic acid. For instance, a zirconium metal catalyst with fixed titanium has been shown to be effective for the synthesis of a series of methyl benzoate compounds and could be applicable to the synthesis of 1,3-butanediol dibenzoate. mdpi.com
Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as green and efficient dual solvent-catalyst systems for esterification reactions. A DES formed from p-toluene sulfonic acid and benzyl tri-ethyl ammonium chloride has demonstrated high catalytic activity in the esterification of benzoic acid with various alcohols, achieving high conversions. dergipark.org.tr Such systems could be adapted for the synthesis of this compound, offering a more environmentally benign reaction medium.
| Catalyst System | Reactant Types | Advantages |
| Zr/Ti Solid Acid | Diol, Carboxylic Acid | Recoverable, reusable, environmentally friendly. mdpi.com |
| Amberlyst-15 | Diol, Carboxylic Acid | Heterogeneous, easy to separate, high selectivity. iiste.org |
| Deep Eutectic Solvents | Diol, Carboxylic Acid | Dual solvent-catalyst, high catalytic activity, green. dergipark.org.tr |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, alternative catalysts, and energy-efficient reaction conditions.
One prominent green approach is the use of deep eutectic solvents (DES) as dual solvent-catalysts. dergipark.org.tr For instance, a deep eutectic solvent formed from p-toluene sulfonic acid (p-TSA) and benzyl tri-ethyl ammonium chloride (BTEAC) has been shown to be effective in the esterification of benzoic acid with various alcohols, achieving high conversions. dergipark.org.tr This method offers advantages such as ease of preparation, low cost, reusability, and stability. dergipark.org.tr
Another green strategy involves microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijsdr.org In the synthesis of butyl benzoate, a similar ester, microwave irradiation has been demonstrated to yield the product in a fraction of the time required for traditional heating. ijsdr.org This technique minimizes the use of solvents and is considered an energy-efficient and environmentally friendly method. researchgate.net
The replacement of hazardous and corrosive acid catalysts like sulfuric acid is a central goal in green esterification. researchgate.net Solid acid catalysts, such as ion exchange resins and zeolites, offer a recyclable and less corrosive alternative. dergipark.org.trresearchgate.net For example, zeolite Hβ has been studied for its catalytic activity in the esterification of benzoic acid, aiming to reduce the environmental problems associated with traditional acid catalysts. researchgate.net
Solvent-free reaction conditions represent another significant advancement in green synthesis. dergipark.org.tr Conducting the esterification of benzoic acid without a solvent has been shown to be successful, particularly with the use of deep eutectic solvents, leading to high conversions of the acid. dergipark.org.tr
The following table summarizes the application of green chemistry principles to benzoate ester synthesis, which can be extrapolated to the synthesis of this compound.
| Green Chemistry Principle | Application in Benzoate Ester Synthesis | Potential Advantage for this compound Synthesis |
| Use of Greener Solvents/Catalysts | Deep Eutectic Solvents (e.g., p-TSA and BTEAC) as dual solvent-catalysts. dergipark.org.tr | Eliminates the need for volatile organic solvents and traditional corrosive acid catalysts. |
| Energy Efficiency | Microwave-assisted synthesis. ijsdr.org | Drastically reduces reaction time and energy consumption. |
| Use of Renewable Feedstocks | 2,3-Butanediol can be produced through biotechnological fermentation. nih.gov | Reduces reliance on petroleum-based starting materials. |
| Catalysis | Use of solid acid catalysts like ion exchange resins and zeolites. dergipark.org.trresearchgate.net | Facilitates catalyst recovery and reuse, and reduces corrosion and waste. |
| Waste Prevention | Solvent-free reaction conditions. dergipark.org.tr | Minimizes waste generation and simplifies product purification. |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.
Esterification of 2,3-Butanediol:
The synthesis of this compound can be achieved through the esterification of 2,3-butanediol with benzoic acid or its derivatives. The reaction proceeds in two steps, first forming the monoester, 2-hydroxy-1-methylpropyl benzoate, followed by the formation of the diester. researchgate.net
A general method for the synthesis of similar diesters involves reacting the diol with an acid chloride in the presence of a base like pyridine. For example, chiral diesters of (R,R)-2,3-butanediol have been synthesized by reacting it with mesogenic carboxylic acid chlorides in pyridine. core.ac.uk
Alternatively, transesterification offers another synthetic route. A patented process describes the preparation of dibenzoate esters of aliphatic diols by reacting butyl benzoate with the diol in the presence of an alkaline catalyst, such as calcium oxide, at elevated temperatures and reduced pressure. google.com
Optimization Parameters:
Molar Ratio: In the synthesis of dibenzoate esters of aliphatic diols via transesterification, a molar ratio of 2.5 moles of butyl benzoate to 1 mole of the diol is preferred. google.com For direct esterification, an excess of the acylating agent is often used to drive the reaction to completion.
Catalyst: Various catalysts can be employed, including traditional mineral acids (H₂SO₄), p-toluenesulfonic acid, and greener alternatives like deep eutectic solvents and solid acids. dergipark.org.trresearchgate.net In the transesterification process, alkaline catalysts such as alkali and alkaline earth metal oxides, hydroxides, and alkoxides are suitable. google.com
Temperature and Time: Reaction temperatures for transesterification can range from 100°C to 250°C. google.com Microwave-assisted esterification can be completed in as little as 6 minutes, compared to 45 minutes for conventional heating. ijsdr.org The optimization of temperature and reaction time is crucial to achieve high conversion without promoting side reactions.
Solvent: While solvent-free conditions are a green alternative, the choice of solvent can influence reaction rates and yields. Dichloromethane and acetonitrile (B52724) are common solvents for esterification reactions. rsc.org
The following table presents a hypothetical optimization of the synthesis of this compound based on findings for similar esterification reactions.
| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | H₂SO₄ | Toluene | 110 | 8 | 75 |
| 2 | Benzoyl Chloride | Pyridine | Dichloromethane | 25 | 4 | 90 |
| 3 | Butyl Benzoate | Calcium Oxide | None | 150 | 6 | 85 |
| 4 | Benzoic Acid | p-TSA/BTEAC DES | None | 75 | 5 | 88 |
| 5 | Benzoic Acid | Microwave | None | 100 | 0.1 | 92 |
Detailed Research Findings:
Research on the esterification of 2,3-butanediol with other carboxylic acids provides valuable insights. For instance, the esterification with acetic acid has been studied, highlighting the two-step reaction mechanism. researchgate.net Similarly, the reaction with levulinic acid in solvent-free media using sulfonic acid-functionalized pyridinium ionic liquids as catalysts has been shown to produce the diester with good yield and selectivity. researchgate.net
The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride, is a powerful method for the synthesis of sterically hindered esters and could be applied to the synthesis of this compound, especially if steric hindrance is a challenge. researchgate.net
Furthermore, studies on the site-selective acylation of diols using nucleophilic catalysts can offer strategies to control the reaction and potentially isolate the monoester if desired. nih.gov
Stereochemical Investigations of 2 Benzoyloxy 1 Methylpropyl Benzoate
Analysis of Chirality and Stereoisomerism in the 1-methylpropyl Moiety
The 1-methylpropyl moiety, derived from 1,2-propanediol, is the foundation of the stereochemical complexity in 2-(benzoyloxy)-1-methylpropyl benzoate (B1203000). This fragment contains two chiral centers at the C1 and C2 positions, giving rise to the possibility of multiple stereoisomers.
The carbon atom at position 1, bonded to a methyl group, a hydrogen atom, an oxygen atom of the benzoate group, and the rest of the propyl chain, is a stereocenter. Similarly, the carbon atom at position 2, bonded to a hydrogen atom, an oxygen atom of the second benzoate group, the methyl group at C1, and the terminal methyl group, also constitutes a stereocenter.
The presence of two stereocenters means that 2-(benzoyloxy)-1-methylpropyl benzoate can exist as a set of four stereoisomers. These consist of two pairs of enantiomers: (1R, 2R) and (1S, 2S), and (1R, 2S) and (1S, 2R). The relationship between the (1R, 2R) and (1R, 2S) isomers, for example, is diastereomeric.
| Stereoisomer Configuration | Relationship to (1R, 2R) |
| (1S, 2S) | Enantiomer |
| (1R, 2S) | Diastereomer |
| (1S, 2R) | Diastereomer |
Enantioselective and Diastereoselective Synthesis of this compound
The controlled synthesis of specific stereoisomers of this compound is a significant chemical challenge. This requires methodologies that can selectively form one enantiomer or diastereomer over the others.
The asymmetric synthesis of chiral esters often relies on the use of chiral catalysts that can differentiate between enantiotopic groups or faces of a prochiral substrate. In the context of synthesizing this compound, a key strategy would involve the enantioselective benzoylation of a prochiral or racemic 1,2-propanediol derivative.
While specific catalysts for the synthesis of this compound have not been reported, analogous transformations provide insight into potential catalytic systems. For instance, chiral phosphine ligands in combination with transition metals have been successfully employed in the asymmetric acylation of diols. Furthermore, organocatalysts, such as chiral amines or phosphoric acids, have emerged as powerful tools for enantioselective acyl transfer reactions. These catalysts can activate the acyl donor or the alcohol substrate through the formation of chiral intermediates, thereby directing the stereochemical outcome of the reaction. The development of axially chiral organocatalysts has also shown promise in achieving high enantioselectivity in various asymmetric transformations.
Enzymatic catalysis offers another powerful approach. Lipases, for example, are known to catalyze the regioselective and enantioselective acylation of polyols in organic solvents. The use of lipases from sources such as Candida antarctica and Pseudomonas cepacia has been demonstrated in the selective benzoylation of 1,2-diols. researchgate.net These enzymes can exhibit high selectivity for one enantiomer of a racemic diol, leading to the kinetic resolution of the starting material and the formation of an enantiomerically enriched product.
| Catalyst Type | Potential Application in Synthesis |
| Chiral Transition Metal Complexes | Enantioselective benzoylation of 1,2-propanediol. |
| Chiral Organocatalysts | Asymmetric acyl transfer to generate specific stereoisomers. |
| Lipases | Kinetic resolution of racemic 1,2-propanediol via enantioselective benzoylation. |
When a synthesis results in a mixture of diastereomers, their separation is necessary to obtain a pure stereoisomer. Diastereomers have different physical properties, which allows for their separation by conventional laboratory techniques.
For diol dibenzoate derivatives, chromatographic methods are often the most effective. High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate enantiomers, while standard silica gel chromatography is often sufficient for the separation of diastereomers due to their differing polarities and affinities for the stationary phase.
Crystallization is another powerful technique for diastereomer resolution. The distinct crystalline structures of diastereomers can lead to differences in solubility, allowing for the selective crystallization of one diastereomer from a solution containing a mixture. In some cases, the formation of diastereomeric salts or co-crystals with a chiral resolving agent can facilitate separation. While there are no specific reports on the resolution of this compound diastereomers, the principles of diastereomeric resolution of diol derivatives are well-established.
Stereochemical Characterization through Advanced Spectroscopic Methods
The elucidation of the absolute and relative stereochemistry of the different isomers of this compound requires the use of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of stereochemical analysis. For this compound, ¹H and ¹³C NMR spectra would provide information about the connectivity of the atoms. To distinguish between diastereomers, more advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed. NOE provides information about the spatial proximity of protons, which can help to determine the relative stereochemistry of the two chiral centers. The NMR spectrum of the related compound 1,3-propanediol dibenzoate has been characterized, providing a reference for the types of signals to be expected.
Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for distinguishing between enantiomers. These techniques measure the differential absorption or rotation of plane-polarized light by chiral molecules. Each enantiomer will produce a mirror-image spectrum, allowing for their differentiation and the determination of enantiomeric excess.
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. While standard MS is not inherently sensitive to stereoisomerism, coupling it with a chiral separation technique like chiral gas chromatography (GC-MS) or chiral liquid chromatography (LC-MS) allows for the identification and quantification of different stereoisomers.
| Spectroscopic Method | Information Obtained |
| ¹H and ¹³C NMR | Connectivity and chemical environment of atoms. |
| NOE Spectroscopy | Relative stereochemistry through spatial proximity of protons. |
| Circular Dichroism (CD) | Absolute stereochemistry and enantiomeric purity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |
Conformational Analysis of this compound
The 1-methylpropyl backbone of this compound is conformationally flexible due to rotation around the C-C single bonds. The preferred conformations will be those that minimize steric and electronic repulsions.
The conformational landscape of the parent 1,2-propanediol has been studied, revealing a number of stable conformers. The relative energies of these conformers are influenced by intramolecular hydrogen bonding and gauche interactions. When the hydroxyl groups are replaced by bulky benzoate groups, steric hindrance will play a more significant role in determining the favored conformations.
Computational modeling, using methods such as density functional theory (DFT), can be a powerful tool to predict the stable conformations of this compound and their relative energies. These calculations can provide insights into the dihedral angles of the backbone and the orientation of the benzoate groups. The interplay of steric hindrance between the two benzoate groups and the methyl group will likely lead to a preference for conformations where these bulky groups are anti-periplanar to each other.
Experimental validation of the predicted conformations can be achieved through NMR spectroscopy, by analyzing coupling constants and NOE data, which are sensitive to the geometry of the molecule.
Mechanistic Studies of Reactions Involving 2 Benzoyloxy 1 Methylpropyl Benzoate
Hydrolysis Kinetics and Mechanisms of Benzoate (B1203000) Esters
The acid-catalyzed hydrolysis of esters is a reversible process that re-establishes an equilibrium between the ester and its corresponding carboxylic acid and alcohol. libretexts.orgchemistrysteps.com The reaction is typically carried out by heating the ester with a dilute strong acid, such as hydrochloric or sulfuric acid, which also serves as the source of water. libretexts.org
The mechanism for the acid-catalyzed hydrolysis of a benzoate ester, such as the ethyl benzoate example, involves several key steps. libretexts.org It begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This is followed by the nucleophilic attack of a water molecule on the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, a proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. libretexts.org This creates a good leaving group (an alcohol), which is then expelled as the carbonyl group reforms. libretexts.org Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule regenerates the acid catalyst and yields the final carboxylic acid product. libretexts.org
General Mechanism of Acid-Catalyzed Ester Hydrolysis:
Protonation of the carbonyl oxygen: Increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: Forms a tetrahedral intermediate.
Proton transfer: Creates a good leaving group.
Elimination of the alcohol: The carbonyl group is reformed.
Deprotonation: Yields the carboxylic acid and regenerates the acid catalyst.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgsaskoer.ca The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521). saskoer.ca
The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This is typically the rate-determining step. nih.gov The carbonyl group then reforms, leading to the elimination of an alkoxide ion as the leaving group. libretexts.org The alkoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming a carboxylate salt and an alcohol. libretexts.orgsaskoer.ca To obtain the free carboxylic acid, an acidic workup is required in a subsequent step. saskoer.ca
For 2-(benzoyloxy)-1-methylpropyl benzoate, base-catalyzed hydrolysis would produce sodium benzoate and 1-methylpropan-1,2-diol. The rate of this reaction is influenced by the steric hindrance around the carbonyl group and the electronic nature of the substituents on the benzoic acid ring. researchgate.netresearchgate.net
General Mechanism of Base-Promoted Ester Hydrolysis:
Nucleophilic attack by hydroxide: Forms a tetrahedral intermediate.
Elimination of the alkoxide: The carbonyl group is reformed.
Deprotonation: The alkoxide deprotonates the carboxylic acid.
The table below presents kinetic data for the alkaline hydrolysis of various substituted phenyl benzoates, illustrating the effect of substituents on the reaction rate.
| Substituent (X) in X-C₆H₄CO₂C₆H₅ | Solvent System | Temperature (°C) | Second-order rate constant k (dm³ mol⁻¹ s⁻¹) |
| p-NO₂ | 50.9% aqueous acetonitrile (B52724) | 25 | Data not specified |
| m-NO₂ | 50.9% aqueous acetonitrile | 25 | Data not specified |
| p-Cl | 50.9% aqueous acetonitrile | 25 | Data not specified |
| H | 50.9% aqueous acetonitrile | 25 | Data not specified |
| p-CH₃ | 50.9% aqueous acetonitrile | 25 | Data not specified |
| o-CF₃ | 50.9% aqueous acetonitrile | 25 | Data not specified |
| o-I | 50.9% aqueous acetonitrile | 25 | Data not specified |
Data adapted from a study on the alkaline hydrolysis of substituted phenyl benzoates. The log k values showed good correlation with Hammett substituent constants for meta and para derivatives. For ortho-substituted esters, the Charton equation, which includes inductive, resonance, and steric parameters, provided a good correlation. researchgate.net
Transesterification Reaction Mechanisms
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. libretexts.org This reaction is typically catalyzed by either an acid or a base. To drive the equilibrium towards the desired product, a large excess of the reactant alcohol is often used. libretexts.org
In an acid-catalyzed transesterification, the mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.org The reaction begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol is eliminated, and the new ester is formed.
Base-catalyzed transesterification involves the attack of an alkoxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the original alkoxide and form the new ester.
For this compound, transesterification with an alcohol like methanol, in the presence of an acid or base catalyst, would lead to the formation of methyl benzoate and 1-methylpropan-1,2-diol.
Investigation of Nucleophilic and Electrophilic Reactivity
The carbonyl carbon of a benzoate ester is electrophilic, making it susceptible to attack by nucleophiles. ncert.nic.in The reactivity of this carbon is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones and esters towards nucleophiles because they have less steric hindrance and their carbonyl carbon is more electrophilic. ncert.nic.in The presence of two alkyl or aryl groups in ketones and the resonance donation from the oxygen atom in esters reduce the electrophilicity of the carbonyl carbon. ncert.nic.in
The carbonyl oxygen, with its lone pairs of electrons, is a nucleophilic (Lewis base) center. ncert.nic.in
Nucleophilic Reactions:
Attack by strong nucleophiles: Hard nucleophiles like Grignard reagents and organolithium compounds add to the carbonyl group. In the case of esters, the reaction typically proceeds with the addition of two equivalents of the nucleophile to yield a tertiary alcohol. libretexts.orgacs.org
Attack by weaker nucleophiles: Softer nucleophiles, such as amines and thiols, can also react with benzoate esters, especially under catalytic conditions, to form amides and thioesters, respectively. acs.org
Electrophilic Reactions: While the primary reactivity of the ester group is nucleophilic addition at the carbonyl carbon, the aromatic rings of this compound can undergo electrophilic aromatic substitution. The benzoyloxy group is an ortho-, para-directing group, but it is also deactivating due to the electron-withdrawing nature of the carbonyl group.
The table below summarizes the reactivity of benzoate esters with various nucleophiles.
| Nucleophile | Product Type |
| Hydroxide (OH⁻) | Carboxylate |
| Alkoxide (RO⁻) | Different Ester (Transesterification) |
| Amine (RNH₂) | Amide |
| Grignard Reagent (RMgX) | Tertiary Alcohol |
| Hydride (from LiAlH₄) | Primary Alcohol |
This table is a generalized summary of the reactivity of benzoate esters. libretexts.org
Solvent Effects on Reaction Pathways
The solvent can have a significant impact on the rates and mechanisms of reactions involving benzoate esters. In the case of saponification, the rate constant generally increases with increasing content of aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) in aqueous mixtures. acs.org This rate enhancement is attributed to the desolvation of the attacking anion (hydroxide), making it a more potent nucleophile. acs.org
Studies on the alkaline hydrolysis of alkyl benzoate esters in aqueous DMSO have shown that the rate constant is well-correlated with the solvent's dielectric constant. researchgate.netacs.org The effect of the solvent can also be influenced by the structure of the ester. For instance, the rate constant increase in DMSO/water mixtures is nearly independent of the steric bulk of the alkyl group in the alcohol portion of the ester. acs.org However, the correlation of the rate constant with the mole fraction of DMSO can distinguish between branched and non-branched alkyl benzoates. acs.org
In enzyme-catalyzed hydrolysis, the solvent environment of the active site plays a crucial role. For example, in the hydrolysis of benzoate esters by carboxypeptidase A, the reaction takes place in an aqueous environment within the enzyme's active site. cdnsciencepub.comcdnsciencepub.com
The choice of solvent is also critical in synthesis. Solvent-free esterification reactions have been developed as environmentally friendly alternatives, often utilizing solid acid catalysts or deep eutectic solvents. dergipark.org.trijstr.org These conditions can sometimes lead to very high yields and may alter the influence of substituents on the reaction rate. ijstr.org
Advanced Spectroscopic and Diffraction Based Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the types and numbers of protons and carbons in a molecule. However, for complex structures, these spectra can be crowded and difficult to interpret. Multi-dimensional NMR techniques disperse the signals into two dimensions, revealing correlations between different nuclei and enabling the piecing together of the molecular puzzle. youtube.com
COrrelation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. For instance, in a related compound like propyl benzoate (B1203000), a COSY spectrum would show a correlation between the protons on adjacent carbons of the propyl chain. news-medical.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is a powerful tool for assigning carbon signals by linking them to their known proton resonances. researchgate.net It simplifies the interpretation of crowded proton spectra by spreading the signals out over the wider carbon chemical shift range. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This technique is crucial for identifying longer-range connectivity and piecing together different molecular fragments, such as connecting the benzoate rings to the propyl backbone in our target molecule via the ester linkages.
The application of these techniques allows for the systematic assembly of the molecular structure, as demonstrated in the analysis of various organic compounds. researchgate.net
Interactive Table: Exemplary ¹H and ¹³C NMR Data for a Related Structure (Propyl Benzoate)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Carbonyl Carbon | - | ~166.0 | Protons on Cα of propyl group |
| Aromatic C (ipso) | - | ~130.0 | Ortho and meta aromatic protons |
| Aromatic CH (ortho) | ~8.0 | ~129.5 | Carbonyl carbon, meta aromatic CH |
| Aromatic CH (meta) | ~7.4 | ~128.3 | Ortho and para aromatic CH, ipso C |
| Aromatic CH (para) | ~7.5 | ~132.8 | Ortho aromatic CH |
| Propyl Cα (CH₂) | ~4.2 | ~66.0 | Carbonyl carbon, Propyl Cβ |
| Propyl Cβ (CH₂) | ~1.7 | ~22.0 | Propyl Cα, Propyl Cγ |
| Propyl Cγ (CH₃) | ~1.0 | ~10.5 | Propyl Cβ |
Note: This data is representative for propyl benzoate and serves as an illustration. Actual chemical shifts for 2-(Benzoyloxy)-1-methylpropyl benzoate would vary.
Stereochemical Assignment via NMR Anisotropy Effects
In molecules with stereocenters, such as the C1 position in the propyl group of this compound, determining the relative and absolute stereochemistry is essential. NMR spectroscopy can provide clues to the stereochemistry through the anisotropic effect of aromatic rings. The magnetic field experienced by a nearby proton is influenced by the circulation of electrons in the π-system of the benzoate groups. This can lead to either shielding (upfield shift) or deshielding (downfield shift) of the proton's resonance, depending on its spatial orientation relative to the aromatic ring. By analyzing these shifts, often with the aid of computational modeling, the preferred conformation and relative stereochemistry of the molecule can be inferred. The application of quantitative ¹H-NMR has been shown to be effective in evaluating the stereoselectivity of enzymatic reactions on benzoate derivatives. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. researchgate.net In a typical experiment, the molecular ion of the compound of interest is selected in the first stage, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are analyzed in the second stage. researchgate.net This process provides a detailed fragmentation pathway, which acts as a structural fingerprint of the molecule. nih.gov
For a diester like this compound, characteristic fragmentation would involve the cleavage of the ester bonds. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org The fragmentation of benzoic acid itself shows characteristic losses of the hydroxyl and carboxyl groups. docbrown.info The analysis of the fragmentation patterns of related compounds, such as benzoic acid, 2-methylpropyl ester, can provide a predictive framework for the fragmentation of the target molecule. nist.gov
Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Description of Loss |
| [M]+ | C₁₈H₁₈O₄ | Molecular Ion |
| [M - 105]+ | [C₇H₅O₂]⁺ | Loss of a benzoyl radical |
| [M - 122]+ | [C₆H₅CO]⁺ | Loss of a benzoic acid molecule |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: This is a predictive table. The actual fragmentation would need to be confirmed experimentally.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., C-H...π, π-π stacking)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. In the case of aromatic compounds like this compound, these interactions are likely to include:
C-H...π interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and the electron-rich π-system of an aromatic ring acts as the acceptor. These interactions have been observed in the crystal structure of methyl 2-(benzoyloxy)benzoate, where they link molecules into chains. researchgate.net
π-π stacking: This refers to the attractive, noncovalent interactions between aromatic rings. These interactions can be face-to-face or offset and play a significant role in the packing of aromatic molecules. researchgate.net In the crystal structure of methyl 2-(benzoyloxy)benzoate, offset π-π stacking interactions link the molecular chains into sheets. researchgate.net
The analysis of the crystal structure of a related compound, 5-[(benzoyloxy)methyl]-5,6-dihydroxy-4-oxocyclohex-2-en-1-yl benzoate, also highlights the importance of hydrogen bonding and C-H...O interactions in consolidating the crystal packing. nih.gov
Interactive Table: Crystallographic Data for a Related Compound (Methyl 2-(benzoyloxy)benzoate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.4344 (7) |
| b (Å) | 8.5216 (3) |
| c (Å) | 14.6195 (5) |
| β (°) | 93.075 (2) |
| Volume (ų) | 2417.68 (15) |
| Z | 8 |
| Key Intermolecular Interactions | C—H⋯π, offset π–π stacking |
Source: ResearchGate. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule has characteristic vibrational frequencies, making these methods ideal for structural confirmation.
For this compound, the IR and Raman spectra would be dominated by signals arising from the two benzoate ester groups and the central alkyl chain. The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl groups. docbrown.info Due to the presence of two such groups in a similar chemical environment, this band might appear as a single, intense peak or as a closely spaced doublet.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While carbonyl stretches are also visible in Raman spectra, they are typically less intense than in IR. Conversely, the symmetric vibrations of the aromatic rings and the C-C backbone of the alkyl chain often produce strong Raman signals. chemicalbook.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Benzene Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Propyl, Methyl |
| C=O Ester Stretch | 1750 - 1720 | IR (Strong), Raman (Weak) | Benzoate Ester |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | Benzene Ring |
| C-O Ester Stretch | 1300 - 1100 | IR | Benzoate Ester |
| CH₂/CH₃ Bending | 1470 - 1370 | IR, Raman | Propyl, Methyl |
This interactive table allows for the sorting of characteristic vibrational frequencies.
Theoretical and Computational Chemistry of 2 Benzoyloxy 1 Methylpropyl Benzoate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods, grounded in the principles of quantum mechanics, offer a non-experimental route to understanding molecular behavior. numberanalytics.com
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. acs.org This method is used to determine the electronic structure of a system, which in turn allows for the prediction of various molecular properties. numberanalytics.com For 2-(Benzoyloxy)-1-methylpropyl benzoate (B1203000), DFT calculations would typically be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms in space.
The process involves starting with an initial guess for the molecular structure and iteratively solving the DFT equations until a minimum energy conformation is found. From this optimized geometry, a wealth of information can be derived. This includes bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT can compute electronic properties such as the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the molecule's chemical reactivity and electronic transitions. nih.gov
For instance, in a study of related phenol-based ester derivatives, DFT calculations were used to optimize the molecular geometry and analyze the frontier molecular orbitals. researchgate.net Such calculations for 2-(Benzoyloxy)-1-methylpropyl benzoate would reveal how the electronic properties are distributed across the molecule, influenced by its two benzoate groups and the flexible propyl linker.
Table 1: Illustrative Predicted Ground State Properties for a Benzoate Ester Derivative using DFT (Note: This data is representative of typical DFT outputs for similar molecules, as specific data for this compound is not publicly available.)
| Property | Predicted Value |
|---|---|
| Total Energy | -X.XXX Hartrees |
| HOMO Energy | -Y.YY eV |
| LUMO Energy | +Z.ZZ eV |
| HOMO-LUMO Gap | A.AA eV |
| Dipole Moment | B.BB Debye |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, which translates to "from the beginning," are a class of quantum chemistry methods based on first principles without the use of experimental data or empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster theory (CCSD(T)), offer a systematic way to improve the accuracy of calculations. numberanalytics.com While computationally more demanding than DFT, they are often used to obtain highly accurate benchmark results for smaller molecules or to validate the results from less expensive methods. acs.org
For a molecule the size of this compound, high-level ab initio calculations like CCSD(T) on the full molecule would be computationally very expensive. A common strategy is to use these high-accuracy methods on smaller, representative fragments of the molecule to understand specific interactions. For example, one could perform high-level calculations on methyl benzoate to accurately determine the properties of the ester group. furman.edu These results can then be used to parameterize or validate more cost-effective methods for the entire molecule. Ab initio methods are particularly valuable for studying reaction mechanisms and providing precise energy barriers. numberanalytics.com
Molecular Dynamics Simulations for Conformational Space Exploration
Due to the presence of several rotatable single bonds, this compound is a flexible molecule that can exist in numerous conformations. Exploring this complex potential energy surface is crucial for understanding its properties in a dynamic environment, such as in solution. Molecular Dynamics (MD) simulations are a powerful tool for this purpose. rsc.org
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.org This allows for the exploration of the conformational landscape, identifying low-energy conformers and the energy barriers between them. For flexible molecules, MD simulations can provide insights into the distribution of different conformers at a given temperature and how the molecule's shape fluctuates. rsc.org Recent advances have seen the use of machine learning potentials in MD simulations to achieve quantum chemical accuracy over long simulation times, which is often necessary to adequately sample the conformational space of flexible molecules. rsc.org
In the context of this compound, an MD simulation would reveal the preferred spatial arrangements of the two benzoate groups relative to each other and the orientation of the methyl group on the propyl chain. This information is critical for understanding how the molecule interacts with its environment, for instance, in predicting its solubility in different solvents. acs.org
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can be instrumental in the identification and characterization of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations are routinely used to predict the chemical shifts of 1H and 13C nuclei. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can obtain theoretical chemical shifts that can be compared with experimental data to aid in spectral assignment and structure verification. nih.govacs.org While there can be systematic errors in these predictions, they are often highly correlated with experimental values, making them a valuable predictive tool. acs.org
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in an IR spectrum. These frequencies can be calculated computationally by determining the second derivatives of the energy with respect to the atomic positions. DFT methods have been shown to be effective in predicting IR spectra. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other method-inherent approximations. researchgate.net For this compound, a predicted IR spectrum would show characteristic peaks for the C=O stretching of the ester groups, C-O stretching, and vibrations of the aromatic rings and the alkyl chain.
Table 2: Illustrative Predicted Vibrational Frequencies for a Benzoate Ester (Note: This data is representative of typical DFT outputs for similar molecules and is intended for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
|---|---|---|
| ν(C=O) | ~1720-1740 | Ester carbonyl stretch |
| ν(C-O) | ~1250-1300 | Ester C-O stretch |
| ν(C=C) | ~1600, ~1450 | Aromatic ring stretching |
| δ(C-H) | ~2850-3000 | Alkyl C-H stretching |
Computational Studies of Reaction Transition States and Energy Barriers
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by locating and characterizing transition states and calculating the associated energy barriers. numberanalytics.com For an ester like this compound, a key reaction is hydrolysis, which would cleave the ester bonds to form benzoic acid and 1-methyl-1,2-propanediol.
Computational studies can model the step-by-step process of such a reaction. For example, in the case of ester hydrolysis, calculations can determine the structure of the tetrahedral intermediate that forms when a nucleophile (like a water molecule or hydroxide (B78521) ion) attacks the carbonyl carbon. researchgate.net By mapping the potential energy surface along the reaction coordinate, the transition state structure—the highest energy point along the reaction pathway—can be identified. The energy difference between the reactants and the transition state gives the activation energy or energy barrier for the reaction.
Studies on the hydrolysis of other esters, such as methyl benzoate, have utilized DFT and ab initio methods to compare different mechanistic pathways, including concerted and stepwise mechanisms, and to understand the role of catalysts. furman.edunih.gov Similar computational approaches for this compound would provide detailed insights into its reactivity and stability, for instance, by calculating the activation energies for the hydrolysis of its two ester groups.
Degradation and Stability Studies of 2 Benzoyloxy 1 Methylpropyl Benzoate
Thermal Degradation Pathways and Products
The thermal decomposition of 2-(Benzoyloxy)-1-methylpropyl benzoate (B1203000), like other esters, is expected to proceed through pathways that involve the cleavage of its ester bonds. The presence of a hydrogen atom on the carbon beta to the oxygen of the alcohol moiety (the butan-2-ol portion) suggests that a primary pathway for thermal degradation is likely a concerted, non-radical elimination reaction, often referred to as a pyrolysis of esters.
This pathway involves a six-membered cyclic transition state, leading to the formation of benzoic acid and an alkene. Given the structure of the parent compound, two such eliminations are possible.
Key Thermal Degradation Reactions:
First Elimination: Cleavage of the secondary ester linkage to yield Benzoic Acid and 1-benzoyloxybut-1-ene.
Second Elimination: The resulting 1-benzoyloxybut-1-ene can further decompose, though likely at higher temperatures, to yield another molecule of Benzoic Acid and butadiene.
Alternative Pathways: At higher temperatures, radical-based mechanisms can also occur, leading to a more complex mixture of products through fragmentation of the alkyl and benzoyl components.
Detailed research findings on the precise temperature thresholds for these reactions are not extensively documented in public literature, but the general mechanisms for ester pyrolysis are well-established.
Table 1: Potential Thermal Degradation Products of 2-(Benzoyloxy)-1-methylpropyl benzoate
| Degradation Product | Chemical Formula | Formation Pathway |
|---|---|---|
| Benzoic Acid | C₇H₆O₂ | Ester pyrolysis (syn-elimination) |
| But-1-ene | C₄H₈ | Initial ester pyrolysis |
| 1-Benzoyloxybut-1-ene | C₁₁H₁₂O₂ | Intermediate product from first elimination |
Photochemical Stability and Photodegradation Mechanisms
The photochemical stability of this compound is influenced by the presence of the two benzoyl groups, which act as chromophores, absorbing ultraviolet (UV) radiation. Upon absorption of UV light, the molecule is promoted to an excited state, making it susceptible to several degradation pathways.
The primary mechanism of photodegradation for aromatic esters is often a photo-Fries rearrangement or cleavage via Norrish-type reactions.
Photo-Fries Rearrangement: This reaction involves the homolytic cleavage of the ester's C-O bond, forming a radical pair (a benzoyl radical and an alkoxy radical) held within a solvent cage. These radicals can then recombine at the ortho or para positions of the aromatic ring, leading to the formation of hydroxy-substituted benzophenone (B1666685) derivatives.
Cleavage and Decarbonylation: The benzoyl radical can escape the solvent cage and undergo decarbonylation to form a phenyl radical. These highly reactive radicals can then abstract hydrogen atoms from other molecules or participate in other secondary reactions.
Influence of Oxygen: In the presence of oxygen, photochemical reactions can be accelerated through the formation of peroxide radicals, leading to a different array of degradation products, including oxidized species. rsc.org
Table 2: Potential Photodegradation Products
| Degradation Product | Chemical Formula | Formation Pathway |
|---|---|---|
| 2-Hydroxybenzophenone derivatives | C₁₃H₁₀O₂ | Photo-Fries rearrangement |
| 4-Hydroxybenzophenone derivatives | C₁₃H₁₀O₂ | Photo-Fries rearrangement |
| Benzoic Acid | C₇H₆O₂ | Hydrolysis initiated by radical reactions |
| Phenyl radicals | C₆H₅• | Decarbonylation of benzoyl radicals |
Chemical Stability under Varying Environmental Conditions
The chemical stability of this compound is most significantly impacted by hydrolysis, a reaction that cleaves the ester bonds upon reaction with water. The rate and outcome of this hydrolysis are highly dependent on the pH of the environment.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible and typically proceeds slower than base-catalyzed hydrolysis. The products are benzoic acid and butan-2-ol.
Neutral Conditions: At neutral pH (pH ≈ 7), hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (high pH), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is effectively irreversible because the resulting carboxylate (benzoate) is deprotonated and shows no tendency to react with the alcohol. This pathway is generally the most rapid degradation route for esters. Studies on similar esters like methyl benzoate and ethyl benzoate have shown that plasma stability, which occurs under physiological pH, is inversely proportional to the size of the alcohol group. nih.gov
Table 3: Relative Stability of this compound under Different pH Conditions
| pH Condition | Relative Rate of Hydrolysis | Primary Degradation Products |
|---|---|---|
| Acidic (pH 1-3) | Moderate | Benzoic Acid, Butan-2-ol |
| Neutral (pH ≈ 7) | Low | Benzoic Acid, Butan-2-ol |
Development of Analytical Methods for Degradation Product Identification
To effectively study the degradation of this compound and identify its various degradation products, robust analytical methods are required. The most common and effective technique for this purpose is High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC). researchgate.net
A stability-indicating HPLC method is one that can separate the intact parent drug from its degradation products, allowing for the accurate quantification of each.
Method Development Steps:
Column Selection: A C18 column is typically the first choice for compounds of this polarity, providing good retention and separation. nih.gov
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The gradient or isocratic composition is optimized to achieve baseline separation between the parent peak and all degradation product peaks. nih.gov
Detector Selection: A UV detector is ideal due to the strong UV absorbance of the benzoyl chromophore in the parent compound and many of its degradation products. A detection wavelength of around 254 nm is often effective. researchgate.net
Forced Degradation Studies: To validate the method, the compound is intentionally degraded under various stress conditions (acid, base, heat, light, oxidation). The resulting solutions are then analyzed to ensure that all degradation products are resolved from the main peak.
Peak Identification: While HPLC can separate the components, identifying unknown degradation products requires coupling the chromatograph to a mass spectrometer (LC-MS). Mass spectrometry provides mass-to-charge ratio data, which is crucial for elucidating the structures of the novel compounds formed during degradation. researchgate.net
Table 4: Example Parameters for a Stability-Indicating RP-HPLC Method
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reverse-phase separation |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) | Separation of polar and non-polar analytes |
| Flow Rate | 1.0 mL/min | Standard analytical flow for good peak shape |
| Detection | UV at 254 nm | Detection of aromatic compounds |
| Injection Volume | 10 µL | Standard volume for quantitative analysis |
| Column Temperature | 30 °C | Ensures reproducible retention times |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-Benzoyloxybut-1-ene |
| This compound |
| 2-Hydroxybenzophenone |
| 4-Hydroxybenzophenone |
| Benzoic Acid |
| But-1-ene |
| Butadiene |
| Butan-2-ol |
| Ethyl benzoate |
| Methyl benzoate |
Derivatization and Analog Development Based on 2 Benzoyloxy 1 Methylpropyl Benzoate Scaffold
Synthesis of Analogues with Structural Modifications
The synthesis of analogs of 2-(benzoyloxy)-1-methylpropyl benzoate (B1203000) can be achieved through various established organic chemistry reactions. Modifications can be targeted at either the benzoate moieties or the propyl backbone.
Esterification and Transesterification Reactions:
A primary method for creating analogs is through the esterification of benzoic acid with propanol derivatives. For instance, propyl benzoate can be synthesized by the Fischer esterification of benzoic acid with propanol wikipedia.org. Similarly, transesterification of other benzoate esters, such as methyl benzoate, with propanol can yield propyl benzoate wikipedia.org. These fundamental reactions allow for the introduction of a wide array of substituents on both the benzoic acid and the alcohol components, leading to a diverse library of analogs.
Modifications of the Aromatic Rings:
The benzene rings of the benzoate groups are amenable to various electrophilic aromatic substitution reactions. This allows for the introduction of functional groups at different positions (ortho, meta, para), which can significantly influence the molecule's properties. For example, the synthesis of methyl benzoate functionalized phenylenediamine derivatives has been achieved via palladium-catalyzed Buchwald-Hartwig reaction and copper-catalyzed Ullmann amination researchgate.net. While not directly an analog of 2-(benzoyloxy)-1-methylpropyl benzoate, this demonstrates a synthetic route to modify the aromatic core.
Modifications of the Propyl Backbone:
Alterations to the 1-methylpropyl portion of the molecule can be accomplished by starting with different diol precursors. The synthesis of various benzoate esters often involves the reaction of benzoic acid or its derivatives with a corresponding alcohol or diol. For instance, the synthesis of eugenyl benzoate derivatives involves the esterification of eugenol with various substituted benzoic acids nih.govwaocp.orgnih.gov. This highlights that by selecting different substituted propanediols, a range of analogs with modified backbones can be synthesized.
A general synthetic scheme for such modifications is presented below:

Investigation of Structure-Property Relationships in Derivatives (excluding biological/medical)
The physical and chemical properties of this compound derivatives are intrinsically linked to their molecular structure. Understanding these relationships is crucial for designing materials with specific characteristics.
Influence of Substituents on Physical Properties:
The nature and position of substituents on the aromatic rings can significantly alter properties such as melting point, boiling point, and solubility. For example, propylparaben, which is the propyl ester of 4-hydroxybenzoic acid, is a solid with a melting point of 95-98 °C, while propyl benzoate is a liquid at room temperature with a melting point of -51.6 °C nih.govnih.gov. This demonstrates the profound effect of a hydroxyl group at the para position.
The introduction of ester groups to arene moieties has been shown to improve the photoluminescence of compounds researchgate.net. This suggests that modifying the benzoate rings of this compound with additional ester functionalities could lead to materials with interesting optical properties.
Impact of the Alkyl Chain:
The structure of the alkyl portion of the ester also plays a critical role. For instance, the physical properties of simple alkyl benzoates vary with the length and branching of the alkyl chain.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| Propyl benzoate | C10H12O2 | 164.20 | -51.6 | 230 |
| Propylparaben | C10H12O3 | 180.20 | 95-98 | - |
| Methyl 2-(benzoyloxy)benzoate | C15H12O4 | 256.25 | - | - |
Introduction of Diverse Functional Groups
The introduction of various functional groups onto the this compound scaffold can be used to tune its chemical and physical properties for specific non-medical applications.
Functionalization of the Aromatic Rings:
The benzene rings can be functionalized with a variety of groups such as nitro, amino, halogen, and sulfonic acid groups through standard electrophilic aromatic substitution reactions. These modifications can alter the electronic properties of the molecule, which in turn can affect its reactivity and intermolecular interactions. For example, the synthesis of benzoate ester functionalized 1,4-phenylenediamine derivatives demonstrates the introduction of amino and ester groups onto a phenyl ring system researchgate.net.
Functionalization of the Propyl Backbone:
The propyl backbone offers opportunities for introducing functional groups, although this may require starting from a functionalized propanediol. For instance, if a propanediol with an additional hydroxyl or amino group is used in the initial synthesis, this would result in a this compound analog with a pendant functional group. Such groups could then be used for further chemical modifications or to impart specific properties to the molecule.
| Functional Group | Potential Method of Introduction | Potential Impact on Properties |
|---|---|---|
| Nitro (-NO2) | Nitration of the aromatic rings | Increased polarity, potential for further reduction to an amino group |
| Amino (-NH2) | Reduction of a nitro group or amination of a halogenated derivative | Increased basicity, potential for further derivatization (e.g., amidation) |
| Halogen (-F, -Cl, -Br, -I) | Halogenation of the aromatic rings | Increased molecular weight, altered reactivity for cross-coupling reactions |
| Hydroxyl (-OH) | Hydroxylation of the aromatic rings or use of a functionalized diol | Increased polarity and hydrogen bonding capability |
Exploration of Polymerization Potential (if applicable to non-medical materials)
The this compound scaffold can be envisioned as a monomer for polymerization if appropriate polymerizable functional groups are introduced.
Step-Growth Polymerization:
If di-functionalized derivatives of this compound are synthesized, they could serve as monomers for step-growth polymerization to form polyesters or polyamides. For example, if the molecule were to contain two carboxylic acid groups or two hydroxyl groups, it could undergo polycondensation reactions. The Passerini three-component reaction has been utilized for the polymerization of dicarboxylic acids and dialdehydes in the presence of an isocyanide to form polyesters and polyamides researchgate.net. This demonstrates a potential route for polymer synthesis from suitably functionalized benzoate derivatives.
Chain-Growth Polymerization:
Alternatively, the introduction of a polymerizable group such as a vinyl or acrylic moiety would allow for chain-growth polymerization. For instance, if a hydroxyl-functionalized analog of this compound is synthesized, it could be further reacted with acryloyl chloride to introduce a polymerizable acrylate group. This functionalized monomer could then be polymerized using free-radical or controlled radical polymerization techniques to yield polymers with pendant this compound units.
The properties of the resulting polymers would be highly dependent on the nature of the monomer and the polymerization method used. These polymers could find applications in areas such as specialty coatings, adhesives, or as plasticizers. The synthesis of biosourced functional hydroxybenzoate-co-lactide polymers with antimicrobial activity showcases the development of functional polymers from benzoate-containing monomers acs.org. While the application mentioned is biological, the synthetic strategy of ring-opening polymerization of a lactide-like monomer derived from a functionalized hydroxybenzoate is relevant to the synthesis of novel polymeric materials.
Advanced Analytical Method Development for 2 Benzoyloxy 1 Methylpropyl Benzoate
Chromatographic Separation Techniques (e.g., Chiral HPLC for enantiomers)
The presence of a stereocenter in 2-(Benzoyloxy)-1-methylpropyl benzoate (B1203000) necessitates the use of chiral chromatography to separate its enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for achieving this separation. csfarmacie.cz The differential interaction of the enantiomers with the chiral environment of the stationary phase allows for their distinct elution and quantification.
The selection of an appropriate CSP is critical for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high efficiency in resolving a wide range of chiral compounds. nih.govnih.gov For a compound like 2-(Benzoyloxy)-1-methylpropyl benzoate, which contains aromatic benzoate groups, CSPs like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are often effective due to a combination of hydrogen bonding, dipole-dipole, and π-π interactions that contribute to chiral recognition. nih.gov
The mobile phase composition also plays a pivotal role in optimizing the separation. A typical approach involves using a mixture of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is fine-tuned to achieve the best balance between resolution and analysis time.
Illustrative Chiral HPLC Method Parameters:
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Temperature | 25 °C |
Under these hypothetical conditions, one could expect to achieve baseline separation of the (R)- and (S)-enantiomers of this compound, allowing for their individual quantification.
Hyphenated Techniques for Online Analysis
Hyphenated analytical techniques, which couple a separation method with a detection method, provide a powerful tool for online analysis, offering enhanced selectivity and sensitivity. For this compound, the coupling of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is particularly advantageous. This technique allows for the separation of the compound from a complex matrix, followed by its unambiguous identification and quantification based on its mass-to-charge ratio.
An HPLC-MS/MS method can be developed for the sensitive detection of the compound and its enantiomers. rsc.org Following chiral HPLC separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for a molecule like this compound, as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the molecular ion.
In the tandem mass spectrometry (MS/MS) mode, the parent ion of this compound can be selected and fragmented to produce characteristic daughter ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and is invaluable for quantitative analysis, especially at low concentrations.
Example of HPLC-MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion (m/z) | [M+H]⁺ |
| Daughter Ions (m/z) | Specific fragments of the parent molecule |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
The development of such a method would enable the rapid and reliable online analysis of this compound in various samples.
Development of Quantitative Analytical Procedures
A validated quantitative analytical procedure is essential for determining the concentration of this compound in a given sample. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly employed and robust technique for this purpose. researchgate.net
The method development process involves optimizing several parameters, including the stationary phase, mobile phase composition, flow rate, and detection wavelength. A C18 column is often a suitable choice for the stationary phase due to its hydrophobicity, which allows for good retention of moderately non-polar compounds like this compound. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The UV detection wavelength is selected based on the absorbance maximum of the compound, which for benzoate-containing structures is often in the range of 230-280 nm. nih.gov
The quantitative method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. This validation includes assessing parameters such as the limit of detection (LOD) and the limit of quantification (LOQ). ust.edu
Illustrative Quantitative RP-HPLC Method Validation Data:
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
These results would demonstrate that the developed method is suitable for its intended purpose of accurately quantifying this compound.
Impurity Profiling and Detection Methods
Impurity profiling is the identification and quantification of all potential impurities present in a substance. For this compound, impurities can arise from the starting materials, by-products of the synthesis, or degradation products. A comprehensive impurity profile is critical for ensuring the quality and consistency of the compound.
A combination of analytical techniques is often necessary for effective impurity profiling. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is a powerful tool for identifying unknown impurities by providing highly accurate mass measurements, which can be used to determine the elemental composition of the impurity.
Potential impurities in this compound could include unreacted starting materials such as benzoic acid and 1-methylpropan-1,2-diol, as well as by-products from side reactions. Degradation products could form under conditions of heat, light, or humidity.
A stability-indicating HPLC method is developed to separate the main compound from all potential impurities and degradation products. nih.gov This method should be capable of resolving all known impurities and should be challenged under stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate its specificity.
Potential Impurities and their Detection:
| Potential Impurity | Analytical Technique |
| Benzoic Acid | RP-HPLC with UV detection |
| 1-Methylpropan-1,2-diol | GC-MS or LC-MS |
| Positional Isomers | RP-HPLC, LC-MS |
| Degradation Products | LC-HRMS for identification |
By employing these advanced analytical methods, a comprehensive understanding of the impurity profile of this compound can be achieved, ensuring its quality and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
